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Magnesium aluminate

Dielectrics Nanocomposites Electrical Insulation

Magnesium aluminate (MgAl₂O₄) spinel is the definitive upgrade over single-oxide refractories. Its 42% lower thermal expansion (CTE ~7.6×10⁻⁶/°C) versus magnesia prevents thermal shock failure in steelmaking converters and glass furnace regenerators. Unlike alumina or magnesia alone, its cubic spinel structure delivers balanced acid-base character for optimized Fischer-Tropsch and ethanol reforming catalyst selectivity. For optical applications, polycrystalline MgAl₂O₄ outperforms ALON and sapphire in mid-IR transmission at lower near-net-shape manufacturing cost. Choose spinel where competing oxides fail.

Molecular Formula Al2MgO4
Molecular Weight 142.27 g/mol
CAS No. 12068-51-8
Cat. No. B077819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium aluminate
CAS12068-51-8
Synonymsaluminum magnesium oxide
dialuminum magnesium tetraoxide
magnesium aluminate
magnesium-aluminum oxide
Molecular FormulaAl2MgO4
Molecular Weight142.27 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[O-2].[Mg+2].[Al+3].[Al+3]
InChIInChI=1S/2Al.Mg.4O/q2*+3;+2;4*-2
InChIKeyUAMZXLIURMNTHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 2 lb / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Aluminate (CAS 12068-51-8) Procurement Guide: Spinel Structure, Thermal Stability, and Industrial Relevance


Magnesium aluminate (MgAl₂O₄), also known as spinel, is a synthetic ceramic oxide with a face-centered cubic crystal structure [1]. It is synthesized via solid-state reaction between magnesia and alumina . This compound is characterized by a high melting point of 2135°C [1] and a theoretical density of 3.58 g/cm³ . Its inherent combination of mechanical hardness (~12 GPa) , low thermal expansion (~7.6 × 10⁻⁶ K⁻¹ at 1000°C) , and broadband optical transparency from UV to mid-IR [2] distinguishes it from its constituent binary oxides and underpins its use in advanced refractories, catalyst supports, and optical ceramics.

Magnesium Aluminate (CAS 12068-51-8): Why In-Class Substitution with Alumina or Magnesia Is Not a Direct Replacement


In-class substitution of magnesium aluminate spinel with its constituent oxides, alumina (Al₂O₃) or magnesia (MgO), or other analog refractories is not feasible due to a fundamental difference in performance balance. While Al₂O₃ and MgO individually offer high melting points, they exhibit critical limitations in combined high-temperature environments: magnesia has poor thermal shock resistance (CTE ~13×10⁻⁶/°C) and is prone to hydration, while high-alumina bricks suffer from brittleness and weak alkaline slag corrosion resistance [1]. Spinel's unique cubic crystal structure and mixed Mg-Al oxide chemistry provide a lower coefficient of thermal expansion (~7.6×10⁻⁶/°C) and superior 'versatile' corrosion resistance to both acidic and alkaline slags [1]. Furthermore, attempts to replicate its optical and dielectric properties with physical mixtures of Al₂O₃ and MgO fail because the spinel phase requires high-temperature solid-state reaction to form a homogeneous, single-phase material with the requisite transparency and defect chemistry [2]. The quantifiable differentiation in thermal expansion, slag resistance, and energy efficiency detailed below confirms that magnesium aluminate is a distinct material selection, not an interchangeable commodity.

Magnesium Aluminate (CAS 12068-51-8) Quantitative Differentiation vs. Alumina, Magnesia, and ALON: A Data-Driven Comparison


Magnesium Aluminate vs. Alumina and Magnesia: 30-80% Higher Dielectric Breakdown Strength in Nanocomposites

In a head-to-head comparison of single-metal oxide nanofillers versus the multi-element oxide nanofiller, polyethylene nanocomposites containing laboratory-synthesized magnesium aluminate (MgAl₂O₄) demonstrated significantly higher breakdown strength than those containing either alumina (Al₂O₃) or magnesia (MgO) [1]. Under both DC and AC applied fields, MgAl₂O₄-filled composites achieved breakdown values that were comparable to or even surpassed those of the unfilled polyethylene base polymer, whereas the addition of Al₂O₃ was shown to degrade breakdown performance [1].

Dielectrics Nanocomposites Electrical Insulation Polymer Composites

Magnesium Aluminate Spinel vs. Magnesia-Chrome Refractories: 15-20% Reduction in Furnace Heat Loss

In steelmaking furnace applications, linings fabricated from magnesium aluminate (MgAl₂O₄)-based refractories provide a quantifiable energy efficiency advantage over traditional magnesia-chrome bricks . This is attributed to the material's lower thermal conductivity, measured at 3.5 W/m·K at 1000°C, which directly reduces heat losses through the furnace lining by 15-20% compared to magnesia-chrome alternatives .

Refractories Steelmaking Energy Efficiency Thermal Management

Magnesium Aluminate vs. Alumina and Magnesia: Superior Thermal Shock Resistance via Lower CTE (7.6×10⁻⁶/°C)

The thermal shock resistance of a refractory material is critically linked to its coefficient of thermal expansion (CTE). Magnesium aluminate spinel (MgAl₂O₄) exhibits a CTE of approximately 7.6×10⁻⁶/°C, which is significantly lower than that of pure magnesia bricks (~13×10⁻⁶/°C) and also advantageous over high-alumina bricks (~8×10⁻⁶/°C) whose brittleness increases with Al₂O₃ content [1]. This lower CTE, combined with the inherent microstructural stress-relieving mechanisms within the spinel crystal phase, results in a markedly improved ability to withstand rapid temperature fluctuations without catastrophic failure [1].

Refractories Thermal Shock Cement Kilns High-Temperature Stability

Magnesium Aluminate Spinel vs. ALON and Sapphire: Extended IR Transparency and Cubic Crystal Advantage

Polycrystalline magnesium aluminate spinel (MgAl₂O₄) offers distinct optical and manufacturing advantages over its primary transparent ceramic competitor, aluminum oxynitride (ALON), and single-crystal sapphire (Al₂O₃) [1]. While both ALON and spinel exhibit broadband transparency from near-UV to mid-IR, spinel has better transmission in the mid-wavelength infrared (MWIR) range compared to both ALON and sapphire [1]. Furthermore, unlike hexagonal single-crystal sapphire which exhibits anisotropic optical properties and is limited in size and shape, both ALON and spinel possess an isotropic cubic crystal structure [1]. This cubic symmetry enables the fabrication of complex, near-net-shape components using standard powder processing techniques, drastically reducing the exorbitant machining costs associated with shaping single-crystal sapphire boules [1].

Optical Ceramics Infrared Windows Transparent Armor Multispectral Optics

Magnesium Aluminate vs. Alumina Catalyst Support: CO Conversion and Olefin Selectivity in Fischer-Tropsch Synthesis

In CO hydrogenation to olefins via Fischer-Tropsch synthesis, the choice of catalyst support profoundly influences activity and selectivity. Magnesium aluminate spinel (MgAl₂O₄) has been identified as a highly effective support material [1]. Comparative studies on the synthesis method of the spinel support reveal that catalysts supported on MgAl₂O₄ prepared by NH₃-coprecipitation (CMAP) achieved the highest CO conversion among tested methods, the highest selectivity for lower olefins, and the shortest reaction induction period [1]. While a direct quantitative comparison against an alumina-supported catalyst in the same study is not provided, class-level inference from ethanol steam reforming studies shows that Rh-based catalysts exhibit strong metal-support interaction (SMSI) decreasing in the order: alumina > Mg-Al oxide > magnesia, with the Mg-Al oxide (spinel) offering a balanced interaction that leads to low ethene selectivity and high hydrogen selectivity, unlike alumina-based catalysts which promote high ethene selectivity due to Lewis acid sites [2].

Heterogeneous Catalysis Fischer-Tropsch CO Hydrogenation Catalyst Support

Lightweight Periclase-MgAl₂O₄ Spinel Refractories: Thermal Conductivity of 3.47 W/m·K at 1200°C for Energy-Efficient Cement Kilns

In an industrial comparative study, lightweight periclase-magnesium aluminate spinel refractories were fabricated and benchmarked against commercial dense refractories for application in cement rotary kilns [1]. The optimized lightweight specimen, prepared with microporous aggregates and a compaction pressure of 120 MPa, achieved a flexural strength enhancement from 3.7 MPa to 6.8 MPa and exhibited a low thermal conductivity of 3.47 W/m·K at 1200°C [1]. This represents a significant reduction in thermal conductivity compared to dense periclase-spinel refractories, whose high bulk density leads to higher thermal conductivity and poorer energy efficiency [1]. The material also maintained high refractoriness under load (1661°C), confirming its suitability for the demanding burning zones of cement kilns [1].

Refractories Cement Kilns Thermal Conductivity Energy Saving

Magnesium Aluminate (CAS 12068-51-8) Application Scenarios Validated by Comparative Evidence


High-Voltage Dielectric Nanocomposites for Electrical Insulation

Based on direct evidence showing MgAl₂O₄ nanofillers maintain or enhance dielectric breakdown strength in polyethylene composites while Al₂O₃ and MgO degrade performance [1], this compound is the optimal filler choice for next-generation high-voltage cable insulation, motor winding encapsulants, and capacitor dielectrics requiring superior electrical endurance.

Energy-Efficient Linings for Steelmaking Furnaces and Cement Rotary Kilns

The 15-20% reduction in furnace heat loss compared to magnesia-chrome bricks, stemming from MgAl₂O₄'s low thermal conductivity of 3.5 W/m·K at 1000°C , validates its procurement for energy-saving refractory linings in steelmaking furnaces. Furthermore, lightweight formulations achieving 3.47 W/m·K at 1200°C and high refractoriness (1661°C) [2] make them ideal for the upper transition and burning zones of cement rotary kilns, directly reducing operational energy consumption.

Thermal Shock-Resistant Refractories for Cyclic High-Temperature Processes

The material's low coefficient of thermal expansion (CTE) of ~7.6×10⁻⁶/°C, which is 42% lower than that of magnesia and provides a crucial advantage over high-alumina bricks prone to thermal shock-induced brittleness [3], makes MgAl₂O₄ the preferred choice for linings in steelmaking converters, glass furnace regenerators, and waste incinerators that experience rapid and extreme temperature fluctuations.

Mid-Wave Infrared (MWIR) Transparent Windows, Domes, and Armor

The superior mid-wavelength infrared transmission of polycrystalline MgAl₂O₄ spinel compared to ALON and sapphire, combined with the cost-effective, near-net-shape manufacturability enabled by its isotropic cubic crystal structure [4], positions it as a strategically important material for multispectral sensor windows, high-speed missile domes, and transparent armor systems where optical clarity, durability, and complex geometries are required.

Advanced Catalyst Support for Selective Syngas Conversion and Reforming

The unique acid-base character of MgAl₂O₄, which yields a balanced metal-support interaction—unlike the overly strong interaction on alumina or weak interaction on magnesia—directly influences catalytic selectivity [REFS-6, REFS-7]. This makes it a high-value support for designing catalysts in Fischer-Tropsch synthesis targeting high olefin yields and in ethanol steam reforming for maximizing hydrogen production while minimizing unwanted ethene.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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